Hulupone

Beschreibung

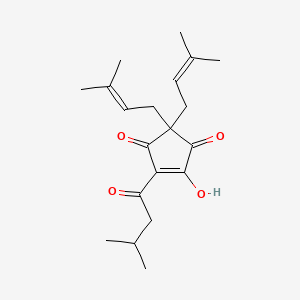

Structure

3D Structure

Eigenschaften

CAS-Nummer |

468-62-2 |

|---|---|

Molekularformel |

C20H28O4 |

Molekulargewicht |

332.4 g/mol |

IUPAC-Name |

4-hydroxy-5-(3-methylbutanoyl)-2,2-bis(3-methylbut-2-enyl)cyclopent-4-ene-1,3-dione |

InChI |

InChI=1S/C20H28O4/c1-12(2)7-9-20(10-8-13(3)4)18(23)16(17(22)19(20)24)15(21)11-14(5)6/h7-8,14,22H,9-11H2,1-6H3 |

InChI-Schlüssel |

YDAFVJGIRJZGKB-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)C1=C(C(=O)C(C1=O)(CC=C(C)C)CC=C(C)C)O |

Kanonische SMILES |

CC(C)CC(=O)C1=C(C(=O)C(C1=O)(CC=C(C)C)CC=C(C)C)O |

Andere CAS-Nummern |

468-62-2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Natural Occurrence and Analysis of Hulupone in Humulus lupulus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hulupone is a prenylated phloroglucinol derivative found in the hop plant (Humulus lupulus). It is not a primary biosynthetic product but rather an oxidative derivative of lupulones, commonly known as β-acids. The concentration of this compound in hop products is highly dependent on post-harvest handling, storage conditions, and processing. This technical guide provides an in-depth overview of the natural occurrence of this compound, detailing its formation, localization, and methods for its quantification. Furthermore, it explores the potential biological activities of this compound by examining the signaling pathways of its direct precursor, lupulone.

Natural Occurrence and Formation of this compound

This compound is not biosynthesized directly within the Humulus lupulus plant. Instead, it is formed through the oxidation of lupulones (β-acids), which are major constituents of the hop resin.[1] This resin is secreted by the lupulin glands, which are glandular trichomes found primarily on the female hop cones.[2]

The biosynthesis of lupulones, the precursors to this compound, occurs within these lupulin glands. The process involves the condensation of an acyl-CoA molecule with three molecules of malonyl-CoA, a reaction catalyzed by a chalcone synthase-like enzyme, to form a phloroglucinol derivative. Subsequent prenylation steps, catalyzed by prenyltransferases, lead to the formation of lupulone and its analogues (colupulone and adlupulone).

The transformation of lupulones to hulupones is an oxidative process that can be accelerated by factors such as elevated temperature, exposure to oxygen, and light.[1] This conversion can occur during the drying and storage of hop cones and is also a notable reaction during the wort boiling stage of the brewing process.[1] Therefore, the "natural" concentration of this compound in freshly harvested hops is expected to be very low, increasing as the plant material ages and undergoes processing.

Localization

The precursors to this compound, the lupulones, are synthesized and stored in the lupulin glands of the female hop cones. These glands appear as yellow, pollen-like dust and contain the majority of the secondary metabolites for which hops are valued, including bitter acids and essential oils. While lupulones are most concentrated in the cones, trace amounts have also been detected in the leaves of the hop plant.[3] Consequently, any this compound formed through oxidation would also be localized to these tissues.

Quantitative Data

Direct quantitative data on this compound concentrations in fresh, unprocessed Humulus lupulus plant parts are scarce due to its nature as an oxidation product. However, the concentration of its precursors, the β-acids (lupulones), is well-documented and varies significantly between different hop cultivars and plant parts. The potential for this compound formation is directly related to the initial concentration of these β-acids.

Table 1: Typical Concentration Ranges of β-Acids (Lupulones) in Humulus lupulus

| Plant Part | Cultivar/Variety | β-Acid Concentration (% dry weight) | Reference(s) |

| Cones | General Range | 2.0 - 10.0 | [4] |

| Cones | Aroma Varieties | ~1:1 ratio with α-acids | [1] |

| Cones | High Alpha Varieties | Lower ratio to α-acids | [1] |

| Leaves | General | Trace amounts to low % | [3] |

| Stems | Not typically measured | - |

Note: The concentration of this compound is a result of the oxidation of these β-acids and will increase with storage time and exposure to oxidative conditions.

Experimental Protocols

Preparation of a this compound Analytical Standard

Accurate quantification of this compound requires a pure analytical standard. As commercial standards are not always readily available, a standard can be prepared in the laboratory through the controlled oxidation of lupulone.

Methodology:

-

Isolation of Lupulone: Isolate a mixture of β-acids (predominantly lupulone, colupulone, and adlupulone) from a hop extract rich in these compounds using techniques such as counter-current distribution or preparative chromatography.[5]

-

Photosensitized Oxidation: Dissolve the isolated lupulone in a liquid alkaline medium (e.g., a mixture of methanol and aqueous sodium hydroxide).[6]

-

Addition of Sensitizer: Add a sensitizing dye, such as methylene blue, to the solution.[6]

-

Oxygenation and Irradiation: Bubble oxygen or an oxygen-containing gas through the solution while irradiating with visible light.[6]

-

Monitoring the Reaction: Monitor the reaction progress by measuring the rate of oxygen consumption or the change in pH. The reaction should be stopped when the rate of oxygen consumption significantly decreases or the pH stabilizes, indicating the consumption of the lupulone starting material.[6]

-

Purification of this compound: Purify the resulting this compound from the reaction mixture using chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain a standard of high purity.[5]

Extraction and Quantification of this compound from Humulus lupulus

This protocol outlines a method for the extraction and quantification of this compound from hop plant material, adapted from established methods for hop bitter acids.

Methodology:

-

Sample Preparation:

-

Harvest fresh hop cones or other plant material and immediately freeze them in liquid nitrogen to minimize enzymatic and oxidative changes.

-

Lyophilize the frozen material to dryness and then grind to a fine powder.

-

-

Extraction:

-

Accurately weigh approximately 1 gram of the powdered hop material into a centrifuge tube.

-

Add 20 mL of an extraction solvent (e.g., 85% methanol in water, acidified with 0.025% v/v formic acid).[7]

-

Stir the mixture for one hour at room temperature.

-

Centrifuge the mixture to pellet the solid material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC-UV Quantification:

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.0 x 125 mm, 5 µm particle size).[7]

-

Mobile Phase: An isocratic mobile phase of 85:15 (v/v) methanol-water, acidified with 0.025% (v/v) formic acid.[7]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 326 nm.[7]

-

Injection Volume: 20 µL.

-

Quantification: Prepare a calibration curve using the previously prepared this compound analytical standard at a range of concentrations. Quantify the this compound in the sample extracts by comparing the peak area to the calibration curve.

-

Visualizations

Formation of this compound

Experimental Workflow for this compound Analysis

Hypothesized Signaling Pathways of this compound (based on Lupulone)

Given the limited direct research on this compound's signaling pathways, the following diagrams illustrate the known anti-inflammatory mechanisms of its precursor, lupulone. It is plausible that this compound may exert similar effects due to its structural similarity.

Inhibition of the NF-κB Pathway:

Modulation of the MAPK Pathway:

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are limited. However, extensive research on its precursor, lupulone, provides valuable insights into its potential mechanisms of action, particularly in the context of inflammation and cancer.

Anti-inflammatory Effects

Hop extracts and their constituents, including lupulones, have demonstrated significant anti-inflammatory properties.[8] The primary mechanism for this activity appears to be the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[9] In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) can activate the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2).[10] Studies have shown that hop bitter acids can inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[8][9]

Apoptotic Effects and MAPK Signaling

In the context of cancer cell biology, lupulone has been shown to induce apoptosis through the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway.[11] Specifically, lupulone has been found to activate the p38 MAPK pathway.[11] This activation leads to the upregulation of the tumor suppressor protein p53, which in turn increases the expression of the TRAIL death receptors DR4 and DR5 on the cell surface.[11] The engagement of these receptors by their ligand, TRAIL, triggers the extrinsic apoptotic pathway, leading to programmed cell death. This suggests a potential role for this compound, as a derivative of lupulone, in cancer chemoprevention and therapy.

Conclusion

This compound is a naturally occurring compound in Humulus lupulus, arising from the oxidation of lupulones. Its presence and concentration are dynamic, increasing with post-harvest aging and processing. While direct quantitative data for this compound in fresh plant material are limited, its analysis can be achieved through the synthesis of an analytical standard and the application of HPLC-UV methods. The biological activities of this compound are likely to mirror those of its precursor, lupulone, with potential anti-inflammatory and apoptotic effects mediated through the inhibition of the NF-κB pathway and modulation of the MAPK signaling cascade. Further research is warranted to elucidate the specific bioactivities and mechanisms of action of this compound, which may hold promise for applications in drug development and human health.

References

- 1. beerandbrewing.com [beerandbrewing.com]

- 2. Chemistry of Hop Polyhpenols [hopresearchcouncil.org]

- 3. researchgate.net [researchgate.net]

- 4. Methods to extract and quantify ‘antidepressant’ hops gives hope for future supplements [nutraingredients.com]

- 5. doras.dcu.ie [doras.dcu.ie]

- 6. US3977953A - Process for the production of hulupones - Google Patents [patents.google.com]

- 7. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 8. The Anti-Inflammatory Effect of Humulus lupulus Extract In Vivo Depends on the Galenic System of the Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lupulone triggers p38 MAPK-controlled activation of p53 and of the TRAIL receptor apoptotic pathway in human colon cancer-derived metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Hulupone: A Comprehensive Technical Guide on its Contribution to Beer Bitterness, Flavor, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hulupone, a class of oxidized hop-derived compounds, has long been a subject of interest and evolving understanding within the brewing industry and is now emerging as a molecule of interest for its pharmacological properties. Traditionally viewed as a byproduct of hop aging, recent research has elucidated its significant contributions to beer bitterness and flavor, as well as its potential therapeutic applications. This technical guide provides an in-depth analysis of this compound, detailing its formation, its distinct sensory profile in comparison to well-characterized iso-α-acids, and a summary of its known biological activities. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and processes to serve as a valuable resource for researchers in brewing science and drug development.

Introduction

The characteristic bitterness of beer is primarily attributed to the isomerization of α-acids (humulones) from hops (Humulus lupulus) during the wort boiling process, forming iso-α-acids (isohumulones). However, a host of other hop-derived compounds also contribute to the final sensory profile of beer. Among these are hulupones, which are the oxidative degradation products of β-acids (lupulones).[1][2] While β-acids themselves are not bitter and have low solubility in wort, their oxidation leads to the formation of bitter and more soluble hulupones.[1] The presence and concentration of hulupones can be influenced by hop storage conditions, the brewing process itself, and the specific hop varieties used, which have varying ratios of α- to β-acids.[1][2] This guide delves into the chemistry of this compound formation, its nuanced impact on beer's sensory characteristics, and its potential as a bioactive compound.

Chemistry and Formation of this compound

Hulupones are derived from the corresponding β-acid analogues; for instance, cothis compound is formed from colupulone.[1] The formation of hulupones is an oxidative process that can occur at several stages:

-

During Hop Storage: The prolonged exposure of hops to oxygen leads to the degradation of β-acids and the formation of hulupones.[1][2] This process is accelerated by elevated temperatures.

-

During Wort Boiling: The high temperatures of the kettle can accelerate the oxidation of any β-acids that are solubilized in the wort.[1]

-

Post-Boil in Trub: Hulupones can also form in the hot, oxygen-rich environment of the trub after the wort has been separated from the spent hops.[1]

The chemical structure of this compound features a five-membered ring, a key difference from the six-membered ring of its precursor, lupulone.

Figure 1: Simplified pathway of this compound formation from β-acids.

Contribution to Beer Bitterness and Flavor

Historically, the bitterness from hulupones has been anecdotally described as "unpleasant" or "harsh".[1][2] However, more recent and controlled sensory studies have provided a more nuanced understanding of this compound's contribution to beer's sensory profile.

Quantitative Bitterness Intensity

Sensory panel studies have been conducted to quantify the bitterness intensity of hulupones relative to the standard bittering compound, iso-α-acids. The results indicate that hulupones are indeed significantly bitter.

| Compound | Relative Bitterness vs. Iso-α-acids | Reference |

| Humulinones | 66% (±13%) | [3][4] |

| Hulupones | 84% (±10%) | [3][4] |

| Humulinones (older data) | 35% | [5][6] |

| Hulupones (older data) | 50% | [5] |

Table 1: Comparison of the relative bitterness intensity of oxidized hop acids.

The data clearly show that hulupones contribute substantially to the overall bitterness of beer, with a bitterness intensity approaching that of iso-α-acids.[3][4] The bitterness detection threshold for hulupones has been reported to be in the range of 7-8 mg/L.[3]

Qualitative Flavor Profile

Descriptive sensory analysis has been employed to characterize the quality of bitterness imparted by hulupones. In a study where purified hulupones were dosed into an unhopped lager, a trained sensory panel evaluated the beer based on several descriptors.

| Sensory Attribute | This compound vs. Iso-α-acids | Humulinone vs. Iso-α-acids | Reference |

| Peak Bitterness | Indistinguishable | Lower | [7] |

| Duration of Bitterness | Indistinguishable | Shorter | [7] |

| Metallic | Indistinguishable | - | [7] |

| Medicinal/Harsh | Indistinguishable | Less | [7] |

| Vegetative | Indistinguishable | - | [7] |

Table 2: Qualitative sensory analysis of bitterness from oxidized hop acids.

Contrary to earlier anecdotal reports, this research suggests that the bitterness quality of hulupones is virtually indistinguishable from that of iso-α-acids.[7] This finding is significant for brewers, as it indicates that hulupones formed during hop aging do not necessarily impart a negative flavor profile and can effectively compensate for the loss of bitterness from α-acid degradation.[1]

Experimental Protocols

Isolation and Purification of Hulupones

A common method for preparing this compound extracts for research involves the controlled oxidation of β-acids followed by chromatographic purification.

Figure 2: General workflow for the isolation and purification of hulupones.

Methodology:

-

Oxidation of β-acids: A solution of β-acid extract in a suitable solvent (e.g., ethanol) is subjected to controlled oxidation. This can be achieved by bubbling oxygen through the solution in the presence of a catalyst like sodium sulfite.[8] The reaction is typically carried out at room temperature with continuous stirring for a set duration (e.g., 24 hours).[8]

-

Extraction: Following oxidation, the reaction mixture is subjected to liquid-liquid extraction to isolate the oxidized compounds.

-

Preparative Liquid Chromatography: The crude extract is then purified using preparative reversed-phase liquid chromatography to separate the hulupones from other reaction products.[3][7]

-

Purity Analysis: The purity of the isolated this compound fraction is assessed using analytical High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) or a photodiode array (PDA) detector.[3][4] Purity levels of over 92% have been reported using this methodology.[3][7]

Quantification of this compound in Beer

HPLC is the standard method for quantifying hulupones in beer.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

C18 reversed-phase column

-

Photodiode Array (PDA) detector or Mass Spectrometer (MS)

Procedure:

-

Sample Preparation: Beer samples are typically degassed and filtered prior to injection.

-

Chromatographic Separation: A gradient elution is employed using a mobile phase consisting of an acidified aqueous solution and an organic solvent (e.g., acetonitrile).

-

Detection and Quantification: Hulupones are detected by their UV absorbance, with a maximum absorbance around 330 nm, which allows for their specific detection and quantification in the presence of humulinones which do not show significant absorbance at this wavelength.[9] Quantification is performed by comparing the peak area of the analyte to a calibration curve prepared from a purified this compound standard.

Sensory Analysis of this compound

Descriptive sensory analysis is used to characterize the flavor profile of hulupones.

Figure 3: Workflow for the sensory analysis of this compound.

Protocol:

-

Sample Preparation: Purified this compound extract is dosed into an unhopped, neutral-flavored beer (e.g., a light lager) at various concentrations.[3] A control sample (unhopped beer) and a reference sample (beer dosed with a known concentration of iso-α-acids) are also prepared.[3][7]

-

Panel Selection and Training: A panel of trained sensory assessors is used. Panelists are trained to identify and scale the intensity of various bitterness-related attributes.

-

Evaluation: Samples are presented to the panelists in a blind and randomized order. Panelists evaluate each sample and rate the intensity of predefined sensory descriptors on a scale.[7]

-

Data Analysis: The collected data is statistically analyzed to determine if there are significant differences between the samples for each sensory attribute.

Pharmacological Potential of this compound

Beyond its role in brewing, this compound has been investigated for its potential biological activities, which could be of interest for drug development.

Anti-inflammatory Properties

Hop-derived compounds, including bitter acids, have been shown to possess anti-inflammatory properties.[10][11] this compound has been specifically identified as a molecule that can reduce inflammation in monocytes and macrophages.[10] The anti-inflammatory effects of hop compounds are often attributed to their ability to inhibit pro-inflammatory signaling pathways.

Figure 4: Postulated anti-inflammatory mechanism of this compound via NF-κB inhibition.

While the precise mechanisms of this compound's anti-inflammatory action are still under investigation, it is plausible that it, like other hop bitter acids, may modulate key inflammatory pathways such as the NF-κB pathway.[11]

Other Potential Applications

Research into hop compounds has suggested a range of other potential therapeutic benefits, including applications in managing metabolic syndrome.[12][13][14][15] While much of this research has focused on xanthohumol and iso-α-acids, the structural similarity of this compound to these compounds suggests that it may also possess beneficial activities that warrant further investigation.

Conclusion

This compound is a multifaceted compound with significant implications for the brewing industry and potential applications in pharmacology. It is a potent bittering agent with a flavor profile that is surprisingly similar to that of the well-regarded iso-α-acids.[7] This understanding allows for a more informed approach to hop aging and its impact on beer quality. Furthermore, the emerging evidence of this compound's anti-inflammatory and other biological activities makes it a compelling candidate for further research and development in the pharmaceutical and nutraceutical sectors. The experimental protocols and data summarized in this guide provide a solid foundation for future investigations into this intriguing hop-derived molecule.

References

- 1. beerandbrewing.com [beerandbrewing.com]

- 2. beerandbrewing.com [beerandbrewing.com]

- 3. researchgate.net [researchgate.net]

- 4. Bitterness Intensity of Oxidized Hop Acids: Humulinones and Hulupones [asbcnet.org]

- 5. barthhaas.com [barthhaas.com]

- 6. scottjanish.com [scottjanish.com]

- 7. 50. Sensory bitterness quality of oxidized hop acids: Humulinones and hulupones [asbcnet.org]

- 8. asbcnet.org [asbcnet.org]

- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 10. Hop Extract Anti-Inflammatory Effect on Human Chondrocytes Is Potentiated When Encapsulated in Rapeseed Lecithin Nanoliposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological properties of biologically active substances of hops (Humulus Lupulus) | Annals of Mechnikov's Institute [journals.uran.ua]

- 12. The Promising Ability of Humulus lupulus L. Iso-α-acids vs. Diabetes, Inflammation, and Metabolic Syndrome: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ABC Herbalgram Website [herbalgram.org]

- 14. Hops compounds help with metabolic syndrome while reducing microbiome diversity [synergies.oregonstate.edu]

- 15. Hop Phytochemicals and Their Potential Role in Metabolic Syndrome Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Uncharted Territory: The Fictional Nature of Hulupone in Scientific Research

A comprehensive review of scientific literature and research databases reveals no mention of a compound or research area known as "Hulupone." This term does not correspond to any known molecule, biological pathway, or experimental model in the fields of biology, chemistry, or medicine. Consequently, it is not possible to provide an in-depth technical guide, quantitative data, experimental protocols, or a history of key discoveries, as no such research exists.

The request for detailed experimental methodologies, quantitative data tables, and signaling pathway diagrams presumes a body of scientific work that is not present in any accessible scientific records. The creation of such a guide would be an act of fiction rather than a summary of factual, peer-reviewed research.

For researchers, scientists, and drug development professionals, adherence to established and verifiable scientific data is paramount. Therefore, we must conclude that "this compound" is a fictional subject, and as such, no technical whitepaper or research summary can be factually generated. Professionals seeking information on novel compounds or research areas are encouraged to consult established scientific databases such as PubMed, Scopus, Web of Science, and chemical registries like CAS for authentic and validated information.

The Unseen Contributor: Hulupone and its Pivotal Role in Hop Oxidation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Hulupone, a lesser-known yet significant product of hop oxidation, plays a crucial role in the chemical transformations that occur during hop storage and the brewing process. As an oxidation product of the hop β-acids (lupulones), this compound contributes to the final bitterness and flavor profile of beer, making its study essential for quality control and the development of novel hop-derived compounds. This technical guide provides a comprehensive overview of this compound, its formation, its impact on beer quality, and the methodologies used for its study.

The Genesis of this compound: From β-Acids to Bitterness

This compound is not a primary hop compound but is formed through the oxidative degradation of β-acids, also known as lupulones. This process can occur at various stages, including during the storage of hops and during the wort boiling process in brewing.[1][2] The main homologues of β-acids found in hops are co-lupulone, n-lupulone, and ad-lupulone, which, upon oxidation, give rise to their corresponding this compound counterparts: cothis compound, n-hulupone, and adthis compound.[2] While β-acids themselves are only marginally soluble and contribute little to beer's bitterness, hulupones are more soluble and impart a distinct bitter taste.[2]

The formation of hulupones is a complex process. While a complete, universally agreed-upon step-by-step mechanism is not fully elucidated in the literature, it is understood to be an oxidative process. Some research suggests the involvement of a radical mechanism, particularly reacting with the 1-hydroxyethyl radical, where the prenyl side chains of the lupulone molecule are the likely reaction centers.[1][3] Another proposed pathway involves a photosensitized oxidation in an alkaline medium, where it is assumed that a 6-peroxy-lupulone is formed as an intermediate that spontaneously transforms into this compound.[4]

Quantitative Aspects of this compound

The contribution of this compound to beer bitterness is a subject of ongoing research, with varying reports on its bitterness intensity relative to the well-known iso-α-acids. Understanding these quantitative parameters is vital for predicting and controlling the final taste profile of beer.

Table 1: Bitterness Intensity and Sensory Threshold of this compound

| Parameter | Reported Value(s) | Citation(s) |

| Bitterness Intensity (relative to iso-α-acids) | 35-40% | [5] |

| ~50% | [6] | |

| 84% (±10%) | [7] | |

| Sensory Bitterness Threshold in Beer | 7-8 mg/L | [8] |

| 7.9 ppm (for the most bitter oxidized beta compound) | [6] |

Table 2: Reported Concentrations of Hulupones in Commercial Beers

| Beer Style | Reported this compound Concentration | Citation(s) |

| Lagers | 0 of 10 beers surveyed contained hulupones | [6] |

| Amber/Red Ales | 2 of 4 beers surveyed contained hulupones | [6] |

| Pale Ales | 2 of 4 beers surveyed contained hulupones | [6] |

| IPAs | 3 of 4 beers surveyed contained hulupones | [6] |

| General Beer | 1 to 2 ppm | [6] |

Note: The available data on this compound concentrations in specific beer styles is limited. The data from the commercial beer survey indicates presence rather than specific quantitative values.

Experimental Protocols

The study of this compound necessitates standardized experimental procedures for its synthesis and quantification. The following sections detail established methodologies.

Synthesis of Hulupones from β-Acids

A common method for the laboratory synthesis of hulupones involves the controlled oxidation of a β-acid extract.[9]

Materials:

-

β-acid extract

-

Ethanol

-

Sodium sulfite

-

Oxygen gas

-

Reaction vessel with stirring capability

Procedure:

-

Dissolve the β-acid extract in an alkaline ethanol solution containing sodium sulfite.

-

Continuously bubble oxygen gas through the solution while stirring at room temperature.

-

Maintain the reaction for approximately 24 hours.

-

After the reaction period, the resulting product will be a slurry containing hulupones.

-

The hulupones can then be purified from this mixture, for example, by acidifying the reaction medium and extracting the hulupones into an organic phase like hexane or methylene chloride. Further purification can be achieved through fractional alkali extraction.[4]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard analytical technique for the quantification of this compound in hops and beer.[7][10][11][12]

Sample Preparation (Beer):

-

Degas the beer sample.

-

Perform a liquid-liquid extraction (LLE) using a suitable organic solvent (e.g., trimethylpentane) after acidification with phosphoric acid.[13]

-

Evaporate the organic solvent and redissolve the residue in the mobile phase or a suitable solvent for HPLC analysis.

HPLC System and Conditions: Several HPLC methods have been reported. A general approach is as follows:

-

Column: A reversed-phase C18 column is commonly used.[7][12]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and acidified water (e.g., with formic or phosphoric acid) is typical.[7][13] One reported isocratic method uses a mobile phase of 80:20 Methanol:DI Water with 0.1% Formic Acid.[12]

-

Detection: UV detection is standard, with a wavelength of 326 nm or 330 nm often cited for the analysis of β-acids and their derivatives, including hulupones.[7][12]

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

Impact on Beer Quality and Stability

The presence of this compound can have a multifaceted impact on the final beer product.

-

Bitterness: As established, hulupones contribute to the overall bitterness of beer. The quality of this bitterness has been described as "not unpleasant or clinging" and in some sensory panel evaluations, indistinguishable from the bitterness of iso-α-acids.[5][14] This is in contrast to some anecdotal claims of an "unpleasant bitterness quality".[2]

-

Flavor Stability: The formation of hulupones is an oxidative process, and as such, it is intertwined with the broader issue of beer flavor stability. During aging, β-acids can be converted to hulupones.[1] Interestingly, co-hulupone has been observed to be comparatively stable during beer aging compared to the degradation of iso-α-acids.[1]

Conclusion

This compound, as a significant oxidation product of hop β-acids, is an important contributor to the bitterness and overall flavor profile of beer. While its formation pathways are still being fully elucidated, its impact on beer quality is undeniable. For researchers and professionals in drug development exploring the bioactivities of hop-derived compounds, a thorough understanding of these oxidative products is crucial. The methodologies for synthesis and quantification outlined in this guide provide a foundation for further investigation into the chemistry and sensory properties of this often-overlooked hop derivative. Continued research will undoubtedly shed more light on the intricate role of this compound in the complex chemical matrix of beer and potentially uncover novel applications for this interesting molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. beerandbrewing.com [beerandbrewing.com]

- 3. On the reaction of lupulones, hops β-acids, with 1-hydroxyethyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3977953A - Process for the production of hulupones - Google Patents [patents.google.com]

- 5. Hop beta acids - from cones to beer | International Society for Horticultural Science [ishs.org]

- 6. asbcnet.org [asbcnet.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. agraria.com.br [agraria.com.br]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. pepolska.pl [pepolska.pl]

- 14. 50. Sensory bitterness quality of oxidized hop acids: Humulinones and hulupones [asbcnet.org]

Understanding the Degradation Pathways of Hulupone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hulupone is a significant oxidation product derived from the β-acids (lupulones) found in hops (Humulus lupulus)[1][2][3][4][5]. The formation and subsequent degradation of this compound are of considerable interest in industries such as brewing, where it contributes to the bitterness profile of beer, and potentially in pharmaceuticals due to the bioactivity of hop-derived compounds. This technical guide provides a comprehensive overview of the known degradation pathways of this compound, detailing its formation, stability, and transformation into subsequent products. The information is presented to support research and development activities requiring a deep understanding of this compound chemistry.

Formation of this compound from β-Acids

The primary pathway to this compound formation is the oxidative degradation of β-acids. This process is influenced by several factors, most notably the presence of oxygen and elevated temperatures. During the storage of hops or the boiling of wort in the brewing process, β-acids undergo oxidation to yield a family of this compound analogues (e.g., cothis compound from colupulone)[1][2].

Key Factors Influencing Formation:

-

Oxygen Availability: Direct exposure to air accelerates the oxidation of β-acids[1][5].

-

Temperature: Higher temperatures, such as those encountered during wort boiling, increase the rate of this oxidative reaction[1][2].

Degradation Pathways of this compound

Once formed, this compound is a relatively stable molecule but is itself susceptible to further degradation under certain conditions. The primary degradation pathway identified in the literature involves the transformation of this compound into hulupinic acid.

Oxidative Degradation

This compound is sensitive to further oxidation[1]. While the precise mechanisms are not fully elucidated in available literature, it is understood that this can lead to the formation of various smaller, more oxidized compounds.

Transformation to Hulupinic Acid

The principal degradation product of this compound is hulupinic acid. This transformation represents a significant alteration of the this compound structure and results in a non-bitter compound. The detailed chemical mechanism for this conversion is not extensively described in the reviewed literature, but it represents the key known degradation route.

Below is a diagram illustrating the overarching transformation from β-acids to hulupinic acid, with this compound as the central intermediate.

Caption: Formation of this compound from β-Acids and its subsequent degradation.

Quantitative Data on this compound Stability

Quantitative data on the degradation kinetics of this compound are sparse in the available literature. While studies have been conducted on the degradation of related hop acids, such as iso-α-acids[6][7], specific rate constants or half-life data for this compound degradation are not well-documented.

Qualitatively, co-hulupone has been described as "comparatively stable" during beer aging studies when compared to other bittering compounds like trans-iso-α-acids[8][9]. This suggests a slower degradation rate under typical beer storage conditions. However, it is also noted that this compound is sensitive to both temperature and oxidation, which would be the primary drivers of its degradation[1].

The table below summarizes the qualitative stability information and highlights the lack of specific quantitative data.

| Compound | Condition | Observation | Quantitative Data | Reference |

| This compound | Oxidation, Heat | Susceptible to degradation | Not Available | [1] |

| Co-hulupone | Beer Aging | Comparatively stable | Not Available | [8][9] |

Experimental Protocols

To study the degradation pathways of this compound, a forced degradation study would be the most appropriate approach. Such studies are essential for understanding the intrinsic stability of a molecule and for identifying potential degradation products. Below is a generalized protocol based on established pharmaceutical stress testing guidelines, adapted for this compound.

Objective

To identify the degradation products and understand the degradation pathways of this compound under various stress conditions, including hydrolysis, oxidation, and heat.

Materials and Reagents

-

Purified this compound standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

HPLC column (e.g., C18)

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for conducting a forced degradation study on this compound.

Caption: Workflow for a forced degradation study of this compound.

Detailed Methodologies

-

Preparation of this compound Stock Solution: Prepare a stock solution of purified this compound in a suitable solvent, such as methanol or ethanol, at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate the solution at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: Treat the this compound stock solution with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, and 24 hours). Neutralize the acid and base samples before analysis.

-

Analytical Method:

-

Instrumentation: Use a stability-indicating UPLC-MS/MS method.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water (with formic acid for better ionization in MS) is commonly used.

-

Detection: Monitor the disappearance of the this compound peak and the appearance of new peaks using a UV detector and identify the mass of the degradation products using the mass spectrometer[10][11][12][13][14].

-

-

Data Analysis:

-

Calculate the percentage degradation of this compound at each time point.

-

Use the MS/MS fragmentation data to elucidate the structures of the major degradation products.

-

Propose a degradation pathway based on the identified products.

-

Conclusion

This compound is a key oxidative product of hop β-acids. While its formation is well-understood, its own degradation pathways are less defined. The primary known degradation product is hulupinic acid. The stability of this compound is influenced by oxidative and thermal stress. Due to a lack of detailed kinetic and mechanistic studies in the public domain, this guide provides a framework based on existing knowledge and established methodologies for forced degradation studies. Further research is warranted to quantitatively assess the degradation kinetics of this compound and to fully elucidate the chemical mechanisms of its transformation. This will provide valuable insights for industries that handle hop-derived compounds and for researchers exploring their potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. beerandbrewing.com [beerandbrewing.com]

- 3. The Stability of Hop (Humulus lupulus L.) Resins during Long-Period Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Isomerization and degradation kinetics of hop (Humulus lupulus) acids in a model wort-boiling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijbbb.org [ijbbb.org]

- 8. The stability of bitter substances in beer during the ageing process | BrewingScience [brewingscience.de]

- 9. cms.hvg-germany.de [cms.hvg-germany.de]

- 10. LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. informaticsjournals.co.in [informaticsjournals.co.in]

- 13. researchgate.net [researchgate.net]

- 14. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Hulupone in Brewing: A Technical Guide for Researchers

Hulupone, an oxidation product of hop-derived β-acids, has long been recognized for its contribution to the bitterness of beer, particularly in aged hops. Emerging research, however, suggests its biological significance may extend beyond flavor, with potential anti-inflammatory and anticancer properties. This technical guide provides an in-depth analysis of this compound's role in brewing, its biological activities, and detailed experimental protocols for its study, aimed at researchers, scientists, and drug development professionals.

Formation and Chemical Properties of this compound in Brewing

This compound is not present in fresh hops but is formed through the oxidative degradation of lupulones (β-acids) during hop storage and the brewing process itself.[1] The concentration of this compound can increase with prolonged or improper storage of hops, as well as during the wort boiling stage where elevated temperatures accelerate the oxidation of β-acids.[1]

This compound is a collective term for the oxidized derivatives of the different β-acid analogues (e.g., cothis compound from colupulone).[1] These compounds are relatively stable and can survive the entire brewing process, ultimately contributing to the final flavor profile of the beer.[1]

Quantitative Data on this compound's Bitterness

Sensory analysis has been crucial in characterizing the contribution of this compound to beer's flavor profile. Quantitative data from sensory panel studies provide a direct comparison of the bitterness intensity of this compound relative to the well-established bitterness of iso-α-acids.

| Compound | Relative Bitterness Intensity (%) | Purity of Extract (%) | Concentration Range Tested (mg/L) | Reference |

| This compound | 84 (±10) | 92.7 | 8 - 40 | [2] |

| Humulinone | 66 (±13) | 93.5 | 8 - 40 | [2] |

| Iso-α-acids | 100 (Reference) | Purified | 6 - 30 | [2] |

Biological Activities of this compound and Related Hop Compounds

While research specifically isolating the bioactivity of this compound is still developing, studies on hop extracts and related bitter acids suggest a range of potential therapeutic effects. The structural similarity of this compound to other hop-derived compounds with known biological activity, such as lupulones, provides a strong rationale for further investigation.

Anti-inflammatory Activity

Hop extracts have been shown to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation, by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[3] This suggests a potential mechanism for the anti-inflammatory effects of hop-derived compounds. While direct studies on this compound are limited, its presence in these extracts warrants further investigation into its specific contribution to this activity.

Anticancer Activity

Numerous studies have demonstrated the anti-proliferative effects of various hop-derived compounds, particularly prenylated flavonoids like xanthohumol and the β-acid lupulone, against a range of cancer cell lines.[4][5][6][7] These compounds have been shown to inhibit the growth of prostate, colon, and breast cancer cells in vitro.[4][5][6] Given that this compound is a derivative of lupulone, it is plausible that it may also possess anticancer properties.

Antioxidant Activity

The antioxidant capacity of hop compounds is well-documented. Assays such as the Oxygen Radical Absorbance Capacity (ORAC) test are used to quantify the ability of these compounds to neutralize free radicals.[8][9] The presence of multiple hydroxyl groups in the this compound structure suggests it may contribute to the overall antioxidant potential of beer.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological significance.

Preparation and Quantification of this compound

Objective: To prepare a purified this compound extract for use in biological assays and to quantify its concentration.

Protocol:

-

Oxidation of β-acids: A solution of β-acids is prepared in alkaline ethanol containing sodium sulfite. The mixture is then subjected to an oxygen atmosphere at room temperature for approximately 12 hours to facilitate the oxidation of β-acids to hulupones.[2]

-

Purification: The resulting this compound extract is purified using preparative reverse-phase high-performance liquid chromatography (HPLC).[1]

-

Quantification: The concentration and purity of the this compound extract are determined using analytical HPLC coupled with a UV or mass spectrometry (MS) detector.[10][11][12][13]

Sensory Analysis of Bitterness

Objective: To quantitatively assess the bitterness intensity of this compound in a beer matrix.

Protocol:

-

Sample Preparation: A range of concentrations of the purified this compound extract (e.g., 8-40 mg/L) are dosed into an unhopped lager beer. A reference set of beers is prepared with known concentrations of iso-α-acids (e.g., 6-30 mg/L).[2]

-

Sensory Panel: A trained sensory panel (typically 9-10 members) evaluates the bitterness intensity of the beer samples in a controlled and blinded manner.[2]

-

Data Analysis: Panelists scale the bitterness intensity of each sample. The results are statistically analyzed to determine the relative bitterness of this compound compared to iso-α-acids.[2]

In Vitro Anti-inflammatory Assay: PGE2 Inhibition

Objective: To determine the ability of this compound to inhibit the production of prostaglandin E2 (PGE2) in a cell-based assay.

Protocol:

-

Cell Culture: A suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or RAW264.7 macrophages, is cultured.[3][14]

-

Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of PGE2.[3][14]

-

Treatment: The stimulated cells are treated with varying concentrations of the purified this compound extract.

-

PGE2 Measurement: The concentration of PGE2 in the cell culture supernatant is measured using an enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA).[15]

-

Data Analysis: The percentage inhibition of PGE2 production by this compound is calculated relative to the stimulated, untreated control.

In Vitro Anticancer Assay: Anti-proliferative Activity

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., PC-3 for prostate cancer, HT-29 for colon cancer) are cultured in appropriate media.[4]

-

Treatment: The cancer cells are treated with a range of concentrations of the purified this compound extract for a specified duration (e.g., 24, 48, or 72 hours).

-

Cell Viability Assay: Cell proliferation is measured using a standard viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or crystal violet staining.

-

Data Analysis: The IC50 value (the concentration of this compound that inhibits cell growth by 50%) is calculated to determine its anti-proliferative potency.[5]

Antioxidant Activity Assay: Oxygen Radical Absorbance Capacity (ORAC)

Objective: To measure the antioxidant capacity of this compound.

Protocol:

-

Reagent Preparation: Prepare a fluorescein solution, a 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) solution (a free radical generator), and a Trolox standard solution.[16]

-

Assay Procedure: In a 96-well microplate, combine the this compound sample or Trolox standard with the fluorescein solution and incubate. Initiate the reaction by adding the AAPH solution.[17]

-

Fluorescence Measurement: Monitor the decay of fluorescence over time using a fluorescence microplate reader.[8]

-

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard. The ORAC value of this compound is expressed as Trolox equivalents.[8]

Signaling Pathways and Molecular Mechanisms

The biological effects of many hop compounds are mediated through their interaction with specific cellular signaling pathways. While the direct targets of this compound are yet to be fully elucidated, the known activities of related compounds provide a framework for future research.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[18][19] Hop extracts have been shown to inhibit the activation of NF-κB, which may underlie their anti-inflammatory effects.[20] Future studies should investigate whether this compound directly modulates this pathway.

Cyclooxygenase (COX) Pathway

The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is achieved through the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins.[21][22][23] The demonstrated ability of hop extracts to selectively inhibit COX-2 suggests that this compound may also target this pathway.[3]

References

- 1. 50. Sensory bitterness quality of oxidized hop acids: Humulinones and hulupones [asbcnet.org]

- 2. researchgate.net [researchgate.net]

- 3. Selective inhibition of COX-2 by a standardized CO2 extract of Humulus lupulus in vitro and its activity in a mouse model of zymosan-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-proliferative properties of prenylated flavonoids from hops (Humulus lupulus L.) in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Humulus lupulus (Hop)-Derived Chemical Compounds Present Antiproliferative Activity on Various Cancer Cell Types: A Meta-Regression Based Panoramic Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]

- 9. Antioxidant Activity of Different Hop (Humulus lupulus L.) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. doras.dcu.ie [doras.dcu.ie]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. mdpi.com [mdpi.com]

- 18. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. HOPS/Tmub1 involvement in the NF-kB-mediated inflammatory response through the modulation of TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Theoretical studies on the inhibition mechanism of cyclooxygenase-2. Is there a unique recognition site? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

The Bioactivity of Hulupone: A Technical Guide for Researchers

Disclaimer: This technical guide summarizes the known bioactivities of the lupulone class of compounds, of which Hulupone is a significant member. Specific quantitative data and mechanistic studies on purified this compound are limited in the current scientific literature. Therefore, the data presented herein is largely representative of the broader β-acid fraction from hops (Humulus lupulus L.).

Introduction

This compound is a member of the β-acids (lupulones), a class of prenylated phloroglucinol derivatives found in the resin of hop cones.[1] Traditionally used in brewing to impart bitterness and aroma, hop-derived compounds have garnered significant interest for their diverse pharmacological properties. This guide provides a comprehensive overview of the anticancer and anti-inflammatory bioactivities of the lupulone family, with a focus on the available quantitative data, underlying molecular mechanisms, and detailed experimental protocols relevant to their study.

Anticancer Activity

The lupulone class of compounds, including this compound, has demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action involves the induction of programmed cell death through apoptosis and the modulation of autophagy.[2][3]

Quantitative Anticancer Data

| Compound/Extract | Cell Line | Assay | IC50 Value | Exposure Time | Citation |

| β-acids (Lupulones) | PC3 (Prostate Cancer) | Not Specified | 2.4 µg/mL | Not Specified | |

| β-acids (Lupulones) | HT29 (Colon Cancer) | Not Specified | 8.1 µg/mL | Not Specified | |

| Lupulone (meta-analysis) | Various Cancer Cells | Various | 5.00 µM | 72 h | [4] |

| Hop Bitter Acids | HL-60 (Leukemia) | Not Specified | 8.67 µg/mL | Not Specified | [5] |

Signaling Pathways in Anticancer Activity

Lupulones exert their anticancer effects by modulating key signaling pathways that regulate cell death. The primary pathways implicated are the extrinsic and intrinsic apoptotic pathways.

Lupulones have been shown to induce apoptosis through a multi-faceted mechanism. In colon cancer cells, for instance, lupulone upregulates the expression of TRAIL (TNF-related apoptosis-inducing ligand) death receptors DR4 and DR5.[6] This leads to the activation of the extrinsic apoptotic pathway via caspase-8. Activated caspase-8 can then directly activate effector caspases like caspase-3, or it can cleave Bid to truncated Bid (tBid), which translocates to the mitochondria to initiate the intrinsic apoptotic pathway. The intrinsic pathway is characterized by the release of cytochrome c from the mitochondria, which then forms the apoptosome with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9 and subsequently caspase-3.[2][5][6]

Anti-inflammatory Activity

Hop-derived bitter acids, including the lupulone family, possess significant anti-inflammatory properties. These effects are primarily mediated through the inhibition of pro-inflammatory enzymes and the modulation of key inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

Quantitative data for the anti-inflammatory effects of purified this compound is scarce. The following table presents data for hop extracts or related compounds.

| Compound/Extract | Target/Assay | Cell/System | IC50 Value/Effect | Citation |

| Standardized CO2 Hop Extract | COX-2 Whole Blood Assay | Human Whole Blood | 20.4 µg/mL | [7] |

| Humulones and Lupulones | TNF-α-induced IL-6 production | Mouse Fibroblast (L929) | 1 to 5 µM | [8] |

| Hop Extracts | Nitric Oxide (NO) Production | Mouse Macrophage (RAW 264.7) | Decreased NO production | [9][10] |

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory actions of hop bitter acids are largely attributed to their ability to suppress the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS.[11][12]

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes. Hop bitter acids are thought to inhibit this pathway, preventing the activation and nuclear translocation of NF-κB.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the bioactivity of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., PC3, HT29)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caspase Activity Assay (Fluorometric)

This assay measures the activity of key apoptotic enzymes, such as caspase-3, -8, and -9.

Materials:

-

Treated and untreated cell lysates

-

96-well black, flat-bottom plates

-

Caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AMC for caspase-3)

-

Assay buffer

-

Fluorometric microplate reader

Procedure:

-

Prepare cell lysates from both treated and untreated cells.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

In a 96-well plate, add 50 µg of protein from each lysate to separate wells. Adjust the volume with lysis buffer.

-

Prepare a reaction mix containing the assay buffer and the caspase-specific fluorogenic substrate.

-

Add the reaction mix to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

Quantify the caspase activity based on a standard curve generated with a known amount of the fluorophore.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect changes in the expression levels of proteins involved in apoptosis.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Separate the proteins in the cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine changes in protein expression.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

-

Cells transiently or stably transfected with an NF-κB luciferase reporter plasmid

-

96-well white, opaque plates

-

This compound stock solution

-

NF-κB activator (e.g., TNF-α)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the transfected cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

Incubate for an appropriate time (e.g., 6-8 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency and cell viability.

Conclusion

The available scientific evidence strongly suggests that the lupulone class of compounds, including this compound, possesses significant anticancer and anti-inflammatory properties. These bioactivities are mediated through the modulation of critical cellular signaling pathways, primarily the induction of apoptosis in cancer cells and the inhibition of the NF-κB pathway in inflammatory contexts. While the data presented in this guide is largely based on studies of the broader β-acid fraction, it provides a solid foundation for future research. Further investigations focusing on purified this compound are warranted to delineate its specific contributions to the observed bioactivities and to explore its full therapeutic potential. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to further investigate the pharmacological properties of this promising natural product.

References

- 1. Hop (Humulus lupulus)-derived bitter acids as multipotent bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An investigation into the anticancer effects and mechanism of action of hop β-acid lupulone and its natural and synthetic derivatives in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Humulus lupulus (Hop)-Derived Chemical Compounds Present Antiproliferative Activity on Various Cancer Cell Types: A Meta-Regression Based Panoramic Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of cancer chemoprevention by hop bitter acids (beer aroma) through induction of apoptosis mediated by Fas and caspase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lupulone, a hop bitter acid, activates different death pathways involving apoptotic TRAIL-receptors, in human colon tumor cells and in their derived metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective inhibition of COX-2 by a standardized CO2 extract of Humulus lupulus in vitro and its activity in a mouse model of zymosan-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Anti-Inflammatory Effect of Humulus lupulus Extract In Vivo Depends on the Galenic System of the Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitors of nitric oxide production from hops (Humulus lupulus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hop bitter acids efficiently block inflammation independent of GRalpha, PPARalpha, or PPARgamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Hulupone from Lupulone Oxidation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of hulupone, an oxidation product of lupulone derived from the hop plant (Humulus lupulus). This compound and other hop-derived compounds are of interest for their bittering properties and potential biological activities.[1][2] This document outlines the primary methods for the synthesis of this compound from lupulone, including detailed experimental protocols and a summary of relevant quantitative data. Furthermore, it describes the known signaling pathway through which this compound and related bitter compounds elicit a physiological response.

Introduction to this compound

This compound is a bitter-tasting compound formed from the oxidation of lupulone, a β-acid found in hops.[1] Unlike the more well-known α-acids (humulones), which are precursors to the primary bittering compounds in beer (iso-α-acids), β-acids (lupulones) are less soluble and contribute less to the bitterness of fresh beer. However, upon oxidation during storage or processing, lupulones can be converted to hulupones, which are soluble and contribute significantly to bitterness.[1] The controlled synthesis of this compound is therefore of interest for standardizing bitter flavors and for investigating its biological effects.

Biological Activity and Signaling Pathway

The primary known biological activity of this compound is the elicitation of a bitter taste. This is mediated through the activation of specific G protein-coupled receptors (GPCRs) known as bitter taste receptors (TAS2Rs). Hop-derived bitter compounds, including hulupones, have been shown to activate a combination of three human bitter taste receptors: hTAS2R1, hTAS2R14, and hTAS2R40.[1][3][4]

The activation of these receptors on taste receptor cells initiates a downstream signaling cascade. This process involves the G protein gustducin, leading to the activation of phospholipase C-β2 (PLCβ2). PLCβ2 then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ leads to neurotransmitter release and the transmission of the bitter taste signal to the brain. In the gut, activation of these receptors can stimulate the release of anorexigenic peptides like GLP-1 and CCK.[2]

Quantitative Data Summary

The following table summarizes the quantitative data related to the synthesis of this compound from lupulone oxidation and its properties.

| Parameter | Value | Source |

| Starting Material | ||

| Lupulone | 100 g | [3] |

| Sodium Hydroxide (NaOH) | 18.0 g | [3] |

| Methylene Blue | 1.4 g | [3] |

| Water | 1 L | [3] |

| Methanol | 2 L | [3] |

| Reaction Conditions | ||

| Reaction Time | 1 hour 50 minutes | [3] |

| Light Source | 1000 W lamp | [3] |

| Yield and Purity | ||

| Crude Product Yield | 56.2 g | [3] |

| This compound Content in Crude Product | 50% (w/w) | [3] |

| Purified this compound Extract Purity | 92.7% (by HPLC) | [5] |

| Bitterness | ||

| Relative Bitterness vs. Iso-α-acids | 84% (±10%) | [5] |

Experimental Protocols

Two primary methods for the synthesis of this compound from lupulone are detailed below.

Protocol 1: Photosensitized Oxidation of Lupulone

This protocol is based on a patented method for the production of hulupones using photosensitized oxidation in an alkaline medium.[3]

Materials:

-

Lupulone (or a lupulone-rich hop extract)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Distilled water

-

Methylene blue

-

Hexane

-

Activated charcoal

-

2 N Sulfuric acid

-

Reaction vessel with a gas inlet, a stirrer, and a port for a pH probe

-

High-wattage visible light lamp (e.g., 1000 W)

-

Oxygen source

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Reaction Mixture:

-

In a suitable reaction vessel, dissolve 100 g of lupulone and 18.0 g of NaOH in a mixture of 1 L of distilled water and 2 L of methanol.

-

Add 1.4 g of methylene blue to the solution and stir until it is completely dissolved.

-

-

Reaction Setup:

-

Place the reaction vessel under a 1000 W lamp.

-

Begin bubbling oxygen through the solution while stirring continuously.

-

Monitor the reaction by measuring the rate of oxygen consumption or by tracking the pH of the solution. The initial pH should be in the range of 11-14.

-

-

Reaction Monitoring and Termination:

-

The reaction is characterized by an initial high rate of oxygen consumption.

-

Continue the reaction until the rate of oxygen absorption significantly declines. This typically occurs after approximately 1 hour and 50 minutes under these conditions.

-

Alternatively, monitor the pH. The reaction should be stopped when the fall in pH substantially ceases.

-

It is critical to terminate the reaction at this point to prevent the degradation of the this compound product and a subsequent decrease in yield.[3]

-

-

Work-up and Purification:

-

Once the reaction is complete, acidify the reaction solution with 2 N sulfuric acid.

-

Transfer the acidified solution to a large separatory funnel and extract twice with hexane.

-

Combine the hexane extracts and dry them over anhydrous sodium sulfate.

-

Add a small amount of activated charcoal to the dried hexane extract, stir for a few minutes, and then filter to remove the charcoal.

-

Concentrate the hexane extract using a rotary evaporator to yield an orange-colored oil containing this compound.

-

Protocol 2: Oxidation using Sodium Sulfite

This method is an alternative for the oxidation of β-acids to hulupones.[4]

Materials:

-

β-acid extract (containing lupulone)

-

Alkaline ethanol

-

Sodium sulfite

-

Reaction vessel with a gas inlet and stirrer

-

Oxygen source

Procedure:

-

Preparation of the Reaction Mixture:

-

Prepare a solution of the β-acid extract in alkaline ethanol.

-

Add sodium sulfite to this solution.

-

-

Reaction:

-

Stir the mixture vigorously under an oxygen atmosphere at room temperature for 12 hours.

-

-

Work-up and Purification:

-

The resulting this compound-containing mixture can be further purified using techniques such as preparative liquid chromatography to achieve high purity.[5]

-

Visualizations

Caption: Experimental workflow for the photosensitized oxidation of lupulone to this compound.

References

- 1. In Silico Investigation of Bitter Hop-Derived Compounds and Their Cognate Bitter Taste Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Humulus lupulus L.: Evaluation of Phytochemical Profile and Activation of Bitter Taste Receptors to Regulate Appetite and Satiety in Intestinal Secretin Tumor Cell Line (STC-1 Cells) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Collection - In Silico Investigation of Bitter Hop-Derived Compounds and Their Cognate Bitter Taste Receptors - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Laboratory-Scale Preparation of Hulupone Standards

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hulupone, an oxidized derivative of β-acids found in hops (Humulus lupulus), is a compound of increasing interest due to its contribution to the bitterness profile of beer and its potential biological activities. The availability of high-purity this compound standards is essential for accurate analytical quantification and for conducting pharmacological studies. This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis, purification, and characterization of this compound standards. The primary synthesis route described is the oxidation of β-acids (lupulones) following a modified procedure based on the work of Wright (1963). Purification to an analytical standard is achieved through preparative high-performance liquid chromatography (HPLC).

Introduction

This compound is a five-membered ring compound formed from the oxidative degradation of lupulone, a major β-acid in hops. The preparation of this compound in the laboratory involves the controlled oxidation of a purified β-acid extract. This application note details a robust and reproducible method for generating this compound standards with a purity suitable for analytical and research purposes.

Experimental Protocols

Synthesis of this compound from β-Acids (Lupulones)

This protocol is adapted from the classical method of Wright (1963) for the oxidation of β-acids.

Materials:

-

β-acid extract (e.g., 75.8% purity)

-

Ethanol (95%)

-

Sodium sulfite (Na₂SO₃)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Oxygen gas (high purity)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification

-

Hexane or other suitable organic solvent for extraction

-

Round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Alkaline Ethanolic Solution: In a round-bottom flask, dissolve the β-acid extract in a solution of ethanol and deionized water. Add sodium hydroxide to create an alkaline environment.

-

Addition of Sodium Sulfite: Add sodium sulfite to the solution.

-

Oxygenation: Submerge a gas dispersion tube into the solution and bubble oxygen gas through the mixture.

-

Reaction: Vigorously stir the reaction mixture at room temperature for 12-24 hours under a continuous oxygen atmosphere.

-

Work-up:

-

After the reaction is complete, acidify the mixture with dilute hydrochloric or sulfuric acid.

-

Extract the acidified solution with hexane or another suitable organic solvent in a separatory funnel.

-

Wash the organic layer with deionized water to remove any remaining salts and acids.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase using a rotary evaporator to yield the crude this compound product as a viscous, orange-colored oil.

-

Purification of this compound by Preparative HPLC

Instrumentation and Materials:

-

Preparative HPLC system with a fraction collector

-